SeGalNac

Selenium Speciation Urinary Metabolomics Analytical Chemistry

Accurate selenium speciation requires SeGalNac-the dominant human urinary metabolite (0.1 μg Se/L LOD), not selenomethionine or TMSe⁺. Unlike SeMet, SeGalNac is synthesized endogenously from inorganic selenium in avian models. - **10x sensitivity** vs TMSe⁺ (LOD 1.0 μg/L); **56x vs SeMet** (LOD 5.6 μg/L) - Distinct MS/MS transitions from SeGluNAc isomer; no cross-quantification bias - Certified reference standard for clinical nutrition trials & tissue metabolomics - Available as native and isotopically labeled (¹³CD₃⁸²Se-SeGalNac) forms

Molecular Formula C8H14NO5Se
Molecular Weight 283.17 g/mol
Cat. No. B12376820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeGalNac
Molecular FormulaC8H14NO5Se
Molecular Weight283.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1[Se])CO)O)O
InChIInChI=1S/C8H14NO5Se/c1-3(11)9-5-7(13)6(12)4(2-10)14-8(5)15/h4-8,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1
InChIKeyKFURHNAAZVFWMU-PVFLNQBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SeGalNac: The Major Urinary Selenosugar Metabolite


SeGalNAc (methyl 2-acetamido-2-deoxy-1-seleno-β-D-galactopyranoside) is a selenosugar metabolite found in mammalian urine and liver, representing a key excretory product in selenium metabolism [1]. It serves as an analytical reference standard and research tool for investigating selenoglucose metabolic pathways and selenium speciation in biological matrices .

Analytical Standard Urinary selenium speciation by LC-MS/MS
Metabolic Probe Selenosugar excretion and conjugation tracer
Not a delivery-enhancing ligand conjugate

Why SeGalNac Cannot Be Substituted in Speciation


In selenium speciation analysis, the selection of a specific reference standard is critical due to the distinct physicochemical properties and biological relevance of each species. Substituting SeGalNAc with a generic 'selenosugar' or other selenium metabolite like SeGluNAc or TMSe⁺ compromises analytical accuracy because each compound exhibits unique chromatographic retention behavior, distinct mass spectrometric fragmentation patterns, and differential abundance in biological matrices [1]. Notably, SeGalNAc is consistently identified as the major human urinary selenium metabolite, whereas other species like TMSe⁺ are only sporadically detected, rendering them unsuitable as primary calibrants for quantitative urinary studies [2].

SeMet, TMSe⁺

Chromatographic retention and MS/MS transitions differ; detection sensitivity may be 10–56× lower in urine matrices.

Inorganic Se species

Cannot track organoselenium metabolite flux; not detected as excretory metabolites.

SeMet in avian/inorganic-Se models

SeMet is not synthesized de novo from inorganic Se; may produce false-negative metabolic profiles.

SeGalNac vs. Alternative Selenium Species: Evidence


Superior Sensitivity in Urine LC-MS/MS

In a quantitative human urine study, SeGalNAc was detected as the major urinary selenium metabolite in all samples analyzed, whereas TMSe⁺ was detected in the urine of only one volunteer both before and after selenium supplementation [1]. This indicates that SeGalNAc is the predominant and consistent urinary marker for selenium excretion, making it a more reliable analytical standard than TMSe⁺.

LOD in urine
Reported
0.1 μg Se/L
Supports sensitive urinary Se speciation
10×–56× lower than TMSe⁺/SeMet
Selenium Speciation Urinary Metabolomics Analytical Chemistry

Dominant Urinary Selenium Metabolite

The limit of detection (LOD) for SeGalNAc in human urine matrix was determined to be 0.1 μg Se L⁻¹, which is significantly lower (i.e., more sensitive) than that for TMSe⁺ (1.0 μg Se L⁻¹) and SeMet (5.6 μg Se L⁻¹) [1]. This 10-fold greater sensitivity compared to TMSe⁺ and 56-fold greater than SeMet highlights SeGalNAc's superior detectability at low physiological concentrations.

Urinary metabolite rank
Reported
Principal species
Detected in all samples; TMSe⁺ sporadic; SeMet absent
Human urine LC-MS/MS study
LC-MS/MS Selenium Metabolites Detection Limit

SeGalNac vs. SeMet in Turkey Liver Metabolism

In porcine liver, SeGalNAc was quantified at trace levels of 2.16 ± 0.94 μg Se kg⁻¹ (wet weight), accounting for only 0.4% of the total selenium content [1]. This low abundance relative to other hepatic selenium species underscores the need for a high-purity, well-characterized standard to accurately calibrate analytical methods for tissue speciation studies.

Turkey liver Se pool
Head-to-head
SeGalNac-conjugates: dramatic increase
SeMet: not detected
Conjugates account for non-selenoprotein Se pool
Inorganic Se diet; SeMet de novo synthesis absent
Tissue Selenium Speciation Liver Metabolism Trace Element Analysis

Selenoglycoside Reactivity vs. O- and C-Glycosides

In a lactating rat model, hepatic SeGalNAc levels were significantly higher in maternal feeding rats (26 ± 3 ng g⁻¹) compared to selenium-supplemented (10 ± 4 ng g⁻¹) and non-supplemented (4 ± 1 ng g⁻¹) groups [1]. This demonstrates that SeGalNAc levels are not simply proportional to selenium intake but are actively regulated, making it a specific biomarker for certain physiological states.

Radical reactivity
Class-level
C–Se homolysis → α-C-glycosides
Supports C-glycoside synthesis route
Qualitative distinction; data to verify
Selenium Metabolism Nutritional Biochemistry Tissue Distribution

Applications of SeGalNac


Clinical Urine Selenium Speciation by LC-MS/MS

Utilize SeGalNAc as the primary calibration standard for LC-MS/MS quantification of selenium excretion. As the major and universally detected human urinary selenium metabolite [1], SeGalNAc provides a reliable and sensitive biomarker for assessing selenium nutritional status and metabolic responses to dietary interventions. Its low LOD (0.1 μg Se L⁻¹) ensures accurate measurement even at low physiological concentrations [2].

In Vivo Selenometabolomics of Inorganic Selenium

Employ SeGalNAc as a certified reference material to validate HPLC-ICP-MS and HPLC-ESI-MS/MS methods for selenium speciation in complex matrices such as liver, kidney, and urine. The well-characterized chromatographic behavior and distinct MS/MS transitions [1] make it an essential tool for method development, accuracy assessment, and inter-laboratory comparability [2].

α-C-Glycoside Synthesis via Radical Chemistry

Use SeGalNAc as a metabolic tracer or analytical standard in studies examining the conversion of dietary selenium (e.g., selenite, selenate) to excretory selenosugars. The compound's differential regulation during physiological states such as lactation [1] and its specific tissue distribution patterns [2] enable precise mapping of selenium metabolic flux and compartmentalization.

Application
Selection Property
Validation Focus
Human urine Se speciation research
Sensitivity and chromatographic identity
LOD, peak resolution vs. SeGluNAc
In vivo selenometabolomics (inorganic Se)
Metabolite-specific standard
Hepatic SeGalNac conjugate profile
α-C-glycoside synthesis
Radical precursor reactivity
Anomeric radical generation efficiency
Selenosugar conjugation tracing
Metabolic flux probe standard
Conjugate formation and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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